2-cyclopropyl-5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Medicinal Chemistry Physicochemical Property Predictions SAR Profiling

2-cyclopropyl-5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034331-80-9) is a heterocyclic small molecule built on a tetrahydropyrazolo[1,5-a]pyrazine core, featuring a cyclopropyl group at the 2-position and a thiophene-2-carbonyl substituent at the 5-position. This scaffold class is investigated for kinase inhibition and allosteric modulation of G-protein-coupled receptors (GPCRs).

Molecular Formula C14H15N3OS
Molecular Weight 273.35
CAS No. 2034331-80-9
Cat. No. B2663678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS2034331-80-9
Molecular FormulaC14H15N3OS
Molecular Weight273.35
Structural Identifiers
SMILESC1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CS4
InChIInChI=1S/C14H15N3OS/c18-14(13-2-1-7-19-13)16-5-6-17-11(9-16)8-12(15-17)10-3-4-10/h1-2,7-8,10H,3-6,9H2
InChIKeyVKPQSDWVKYNQLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-Cyclopropyl-5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034331-80-9) for Research Sourcing


2-cyclopropyl-5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034331-80-9) is a heterocyclic small molecule built on a tetrahydropyrazolo[1,5-a]pyrazine core, featuring a cyclopropyl group at the 2-position and a thiophene-2-carbonyl substituent at the 5-position . This scaffold class is investigated for kinase inhibition and allosteric modulation of G-protein-coupled receptors (GPCRs) [1]. The compound is currently cataloged by multiple vendors primarily as a screening or building-block compound for medicinal chemistry and chemical biology applications.

Why Generic Pyrazolo[1,5-a]pyrazine Analogs Cannot Substitute for CCS 2034331-80-9 in Target Profiling


Simple in-class or core-scaffold substitution with another pyrazolo[1,5-a]pyrazine derivative is ill-advised for quantitative research applications. The precise regiochemistry of the thiophene-carbonyl (2-thienyl vs 3-thienyl) and the presence of the cyclopropyl ring are key determinants of molecular recognition. Even subtle structural changes, such as the addition of a single chlorine atom to the thiophene ring, can substantially alter lipophilicity and molecular weight [1], which in turn impacts membrane permeability, target binding, and pharmacokinetic profiling. Consequently, any structure-activity relationship (SAR) or assay dataset generated with a close analog cannot be reliably extrapolated to this specific compound.

Quantitative Comparator Evidence for 2-Cyclopropyl-5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine


Regioisomeric Impact on Calculated Lipophilicity (XLogP3) vs. Thiophene-3-carbonyl Isomer

While experimental logP data for CAS 2034331-80-9 is not publicly available, the structural regioisomer 2-cyclopropyl-5-(thiophene-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034507-66-7) has a calculated XLogP3 of 1.2 . The distinct attachment point of the carbonyl group on the thiophene ring (2- vs 3-position) is expected to alter electronic distribution and H-bonding, differentiating the target compound's lipophilic profile and target interaction landscape from this closely related isomer.

Medicinal Chemistry Physicochemical Property Predictions SAR Profiling

Physicochemical Differentiation from Chlorinated Analog via Molecular Weight and Lipophilicity

A direct analog, 5-(5-chlorothiophene-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034555-86-5), differs only by a chlorine atom on the thiophene ring. This single substitution increases the molecular weight from 273.35 g/mol to 307.8 g/mol and the calculated XLogP3 from an expected ~1.2-1.5 to 2.5 [1]. The target compound's lower molecular weight and predicted lower lipophilicity suggest a distinct biological profile, offering potential advantages in solubility or metabolic stability that are negated by the bulkier, more lipophilic chlorinated proxy.

Chemical Biology Probe Design Lead Optimization

Lack of Publicly Available Bioactivity Data Necessitates Empirical Validation

A comprehensive search of primary research literature and public bioassay databases (PubChem BioAssay, ChEMBL) returned no quantitative biological activity data (e.g., IC50, EC50, Ki) for CAS 2034331-80-9. By contrast, other tetrahydropyrazolo[1,5-a]pyrazine analogs are characterized as potent ATR kinase inhibitors (IC50 < 10 nM) and mGlu2/3 negative allosteric modulators (IC50 in nM range) [1][2]. The absence of data for this specific compound means any claim of superiority over analogs must be empirically generated by the end-user, who will require a high-purity, well-characterized sample.

Chemical Tool Validation Kinase Profiling Assay Development

Recommended Application Scenarios for 2-Cyclopropyl-5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine


De Novo Structure-Activity Relationship (SAR) Exploration of Kinase or GPCR Targets

Given the known activity of related pyrazolo[1,5-a]pyrazine scaffolds against kinases (e.g., ATR, CDK2) and GPCRs (mGluR2/3), this compound is best deployed as a pristine starting point for a novel SAR program [1]. Its use is warranted when the goal is to systematically evaluate the contribution of the unsubstituted thiophene-2-carbonyl group before exploring more elaborate analogs, as no prior bioactivity data biases its interpretation.

Physicochemical Comparator in Halogen Scanning and ADME Profiling

This non-halogenated compound serves as the essential baseline control for head-to-head studies against its 5-chlorothiophene analog (CAS 2034555-86-5). Comparative determinations of logD, aqueous solubility, and microsomal stability will provide a direct readout of the chlorine substitution effect on drug-like properties, as the molecular weight difference (+34.45 g/mol) and XLogP3 difference (>1.0 unit) suggest a significant ADME divergence [2].

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